![molecular formula C14H16ClN3O2S2 B11170501 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 101937-74-0](/img/structure/B11170501.png)
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C14H16ClN3O2S2 and a molecular weight of 357.884 g/mol This compound is known for its unique structure, which includes a thiadiazole ring and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-cyclohexyl-1,3,4-thiadiazol-2-amine under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Scientific Research Applications
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with potential applications in medicinal chemistry and organic synthesis. It has a molecular formula of C14H16ClN3O2S2 and a molecular weight of approximately 357.884 g/mol. The compound features a chloro substituent on the benzene ring and a thiadiazole moiety linked to a cyclohexyl group.
Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, including potential anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines in vitro. The compound is also identified as a potential inhibitor of specific enzymes and proteins, suggesting its utility in therapeutic applications. Interaction studies are crucial for understanding how this compound interacts with biological targets, which will provide insights into its pharmacodynamics and potential therapeutic uses.
Chemical Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions: The chlorine atom in the benzenesulfonamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Comparison with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide | Contains an oxadiazole ring instead of thiadiazole | May exhibit different biological activities due to ring variation |
4-chloro-N-[5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | Different substituent on thiadiazole | Potentially alters reactivity and selectivity towards targets |
N-(cyclohexyl)-benzenesulfonamide | Lacks thiadiazole functionality | Serves as a baseline for comparing biological activity without heterocyclic influence |
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the target enzyme or protein, inhibiting its activity and leading to the desired biological effect . The exact molecular pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide: This compound has an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.
4-chloro-N-[5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide: This compound has a different substituent on the thiadiazole ring, which can affect its reactivity and applications.
Biological Activity
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. Characterized by a complex structure featuring a chloro substituent on the benzene ring and a thiadiazole moiety linked to a cyclohexyl group, this compound exhibits unique chemical properties that may contribute to its therapeutic applications.
The molecular formula of this compound is C₁₄H₁₆ClN₃O₂S₂, with a molecular weight of approximately 357.884 g/mol. The synthesis typically involves the nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with 5-cyclohexyl-1,3,4-thiadiazol-2-amine under controlled conditions to yield the desired sulfonamide product.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and proteins. Notably, it has shown potential anticancer properties by inhibiting the growth of various cancer cell lines in vitro. The mechanism of action appears to involve interaction with key molecular targets, which warrants further investigation.
Anticancer Activity
Research has demonstrated that this compound can effectively inhibit the proliferation of cancer cells. For example, cytotoxicity assays have revealed IC₅₀ values indicating its potency against several tumor cell lines. This suggests its potential as a lead compound in cancer therapeutics.
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
A549 | 12 |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, studies suggest that it may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways. This inhibition can lead to reduced cell viability and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiadiazole ring or modifications to the benzene sulfonamide group can significantly influence its potency and selectivity against various biological targets.
Key SAR Findings:
- The presence of electron-withdrawing groups enhances activity.
- Modifications that increase lipophilicity improve membrane permeability.
Case Studies
Recent case studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : This compound was tested against multiple cancer cell lines and demonstrated promising results in inhibiting cell growth.
- In Vivo Models : Animal studies are underway to assess the pharmacokinetics and biodistribution of this compound, providing insights into its therapeutic potential.
Properties
CAS No. |
101937-74-0 |
---|---|
Molecular Formula |
C14H16ClN3O2S2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,18) |
InChI Key |
XQHVRNDTDHAEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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